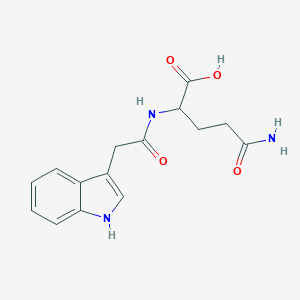

DL-Glutamine

Description

DL-Glutamine has been reported in Drosophila melanogaster, Medicago sativa, and other organisms with data available.

Properties

IUPAC Name |

2,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044304 | |

| Record name | DL-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6899-04-3, 585-21-7, 56-85-9 | |

| Record name | Glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6899-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Glutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006899043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L555N1902 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Differences Between L-Glutamine and DL-Glutamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamine, a conditionally essential amino acid, is a critical component in numerous physiological and pathological processes, making it a focal point in biomedical research and drug development. It exists as two stereoisomers, L-Glutamine and D-Glutamine. Commercially, glutamine is available as the pure L-isomer or as a racemic mixture, DL-Glutamine. This technical guide provides a comprehensive analysis of the fundamental differences between L-Glutamine and this compound, focusing on their stereochemistry, biological activity, metabolism, and applications in research. This document is intended to serve as a detailed resource for scientists to make informed decisions when designing experiments and interpreting results involving glutamine.

Introduction: The Significance of Chirality

Glutamine is a chiral molecule due to its asymmetric α-carbon, and therefore exists in two non-superimposable mirror-image forms, or enantiomers: L-Glutamine and D-Glutamine.[1] this compound is not a distinct chemical entity but a racemic mixture containing equal parts (50:50) of L-Glutamine and D-Glutamine.[2] This stereochemical difference is paramount, as biological systems, particularly mammalian, exhibit a high degree of stereospecificity. Enzymes, transporters, and receptors are configured to interact preferentially with one enantiomer over the other. Consequently, L-Glutamine is the biologically active and naturally occurring form in mammals, participating extensively in metabolic and signaling pathways.[1] D-Glutamine, by contrast, is not utilized in mammalian cellular metabolism and is largely considered biologically inert in these systems.

The commercial availability of this compound often stems from its method of production. Chemical synthesis of glutamine typically results in a racemic mixture, which is less expensive to produce than the purified L-enantiomer that requires additional resolution steps or specific biosynthetic manufacturing processes like fermentation.[3]

Comparative Physicochemical and Biological Properties

The primary distinction between L-Glutamine and this compound lies in the biological inertness of the D-enantiomer in mammalian systems. When using this compound, only 50% of the concentration is the biologically active L-form.

| Property | L-Glutamine | This compound | D-Glutamine |

| Synonyms | Levoglutamide, L-(+)-Glutamine | Racemic Glutamine | D-(−)-Glutamine |

| Molecular Formula | C₅H₁₀N₂O₃ | C₅H₁₀N₂O₃ | C₅H₁₀N₂O₃ |

| Molar Mass | 146.14 g/mol | 146.14 g/mol | 146.14 g/mol |

| Stereochemistry | S-enantiomer | 50:50 mixture of S- and R-enantiomers | R-enantiomer |

| Biological Activity (Mammalian) | High | 50% activity of L-Glutamine | Minimal to none |

| Primary Role in Mammals | Protein synthesis, nitrogen transport, energy source, precursor for nucleotides and glutathione[4] | N/A (component L-Gln is active) | Not utilized in primary metabolic pathways |

| Metabolism in Mammals | Actively transported and metabolized by glutaminase[4][5] | L-isomer is metabolized | Poor substrate for transporters and glutaminase[6] |

| Cell Culture Use | Standard supplement in mammalian cell culture media[7][8] | Not typically recommended or used | Not used |

Metabolism and Cellular Uptake: A Tale of Two Isomers

The metabolic fate of glutamine is strictly dependent on its stereochemistry. Mammalian cells have evolved intricate transport and enzymatic systems that are highly specific for the L-isomer.

Cellular Transport

L-Glutamine is transported into mammalian cells by a variety of solute carrier (SLC) transporters, with members of the SLC1, SLC6, SLC7, and SLC38 families being the most prominent.[9] These transporters exhibit high affinity for L-Glutamine. For instance, the system A transporters SLC38A1 and SLC38A2, which are major glutamine transporters in neurons, have a Km for L-Glutamine of approximately 0.5 mM. In contrast, D-Glutamine is a poor substrate for these transporters, leading to significantly lower rates of cellular uptake. While specific kinetic data for D-Glutamine transport in mammalian cells is not widely reported, studies using radiolabeled glutamine have shown substantially higher uptake of the L-isomer compared to the D-isomer.

Enzymatic Conversion

The first and rate-limiting step in glutamine catabolism is its hydrolysis to glutamate and ammonia, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[5][10] This enzyme is highly stereospecific for L-Glutamine.

| Enzyme | Substrate | Km (for L-Glutamine) | Vmax (for L-Glutamine) | Activity with D-Glutamine |

| Glutaminase (Microbial Sources) | L-Glutamine | 0.236 mM - 4.8 mM[6][11] | Varies by source | Very low to negligible[6] |

| Glutamine Synthetase | L-Glutamate | - | - | Not a substrate |

Note: Kinetic data for mammalian glutaminase with D-Glutamine as a substrate is scarce, reflecting its minimal reactivity.

Some microbial glutaminases have been reported to hydrolyze D-Glutamine, but with much lower specific activity compared to L-Glutamine.[6] Mammalian cells lack the necessary racemases to convert D-Glutamine to L-Glutamine, rendering the D-isomer metabolically unavailable.

Role in Key Signaling Pathways

mTORC1 Signaling

L-Glutamine is a critical signaling molecule that activates the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism. L-Glutamine promotes the uptake of other essential amino acids, such as leucine, which in turn activates mTORC1. Deprivation of L-Glutamine leads to rapid inhibition of mTORC1 signaling. There is no evidence to suggest that D-Glutamine can participate in or influence this signaling pathway.

Glutathione Synthesis

L-Glutamine is a direct precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. Through the action of glutaminase, L-Glutamine is converted to L-glutamate, which is one of the three amino acids (along with cysteine and glycine) required for GSH synthesis. This pathway is crucial for maintaining cellular redox balance and protecting against oxidative stress. D-Glutamine cannot be converted to glutamate by mammalian enzymes and therefore does not contribute to the glutathione pool.

Implications for Cell Culture

L-Glutamine is an essential supplement in virtually all mammalian cell culture media, typically used at concentrations of 2-4 mM.[7][8] It serves as a major energy source and a nitrogen donor for the synthesis of nucleotides and other amino acids.[4] However, L-Glutamine is notoriously unstable in liquid media, degrading into pyroglutamate and ammonia. Ammonia accumulation can be toxic to cells and alter the pH of the culture medium.[4]

Due to this instability, the use of this compound in cell culture is not advisable. It would introduce a non-metabolizable D-isomer, and the effective concentration of the required L-isomer would be halved. This could lead to nutrient-deficient conditions and unreliable experimental results. To overcome the instability of L-Glutamine, more stable dipeptide forms, such as L-alanyl-L-glutamine, are often used as substitutes.

Experimental Protocols

Protocol for Chiral HPLC Separation of Glutamine Enantiomers

This protocol provides a general method for the analytical separation of L- and D-Glutamine using a chiral crown ether-based HPLC column.

-

Objective: To separate and quantify L-Glutamine and D-Glutamine in a sample.

-

Materials:

-

Methodology:

-

Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid and adjust the pH to the desired value (e.g., 1.5) with potassium hydroxide. Filter and degas the mobile phase.

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions for a calibration curve.

-

Sample Preparation: Dilute the sample in the mobile phase. If necessary, perform protein precipitation (e.g., with acetonitrile or perchloric acid) followed by centrifugation and filtration of the supernatant.

-

HPLC Conditions:

-

Column: CROWNPAK CR-I(+)

-

Mobile Phase: Perchloric acid solution (pH 1.5)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm or MS with appropriate settings.

-

-

Analysis: Inject the standards and samples. The enantiomers will elute as separate peaks. Identify the peaks based on the retention times of pure L- and D-Glutamine standards if available, or by comparing to the DL-standard. Quantify the amount of each enantiomer using the calibration curve.

-

Protocol for Enzymatic Assay of L-Glutamine

This protocol is based on the principle of coupled enzymatic reactions for the colorimetric or fluorometric quantification of L-Glutamine.[14][15][16]

-

Objective: To specifically measure the concentration of L-Glutamine in biological samples.

-

Principle: L-Glutamine is first hydrolyzed by glutaminase to produce L-glutamate and ammonia. The L-glutamate is then oxidatively deaminated by glutamate dehydrogenase (GLDH) in the presence of NAD+, producing α-ketoglutarate, ammonia, and NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the initial amount of L-Glutamine.

-

Materials:

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

-

Glutaminase enzyme.

-

L-Glutamate Dehydrogenase (GLDH).

-

NAD+ (β-Nicotinamide adenine dinucleotide).

-

Reaction buffer (e.g., Tris or Acetate buffer, pH ~5.0 for glutaminase step, then adjust to pH ~8-9 for GLDH step).

-

L-Glutamine standard solution.

-

Samples for analysis.

-

-

Methodology:

-

Standard Curve: Prepare a series of L-Glutamine standards in the reaction buffer.

-

Sample Preparation: Dilute samples as necessary in the reaction buffer. If glutamate is present in the sample, its concentration must be measured separately in a parallel reaction that omits the glutaminase enzyme, and this value subtracted from the total.

-

Reaction Setup (per well/cuvette):

-

Add sample or standard to the reaction vessel.

-

Add glutaminase and incubate to convert L-Glutamine to L-Glutamate.

-

Add NAD+ and GLDH to the reaction mixture.

-

-

Measurement:

-

Incubate at room temperature or 37°C for a sufficient time (e.g., 30-60 minutes) to allow the reaction to go to completion.

-

Measure the absorbance at 340 nm (A_final). A blank reaction without L-Glutamine should be run to determine the background absorbance (A_initial).

-

-

Calculation:

-

Calculate the change in absorbance (ΔA = A_final - A_initial) for each standard and sample.

-

Plot the ΔA for the standards against their concentrations to create a standard curve.

-

Determine the concentration of L-Glutamine in the samples from the standard curve.

-

-

Toxicity and Safety Considerations

While L-Glutamine is a vital nutrient, excessively high concentrations can be detrimental to cells in culture, primarily due to the production of toxic ammonia as a byproduct of its degradation and metabolism.[4] The cytotoxicity of D-Glutamine in mammalian cells has not been extensively studied, largely because it is not significantly taken up or metabolized. However, at very high concentrations, some D-amino acids can induce oxidative stress or other non-specific toxic effects. In studies of glutamate-induced cytotoxicity, the D-isomer of glutamate was found to be inactive, suggesting a stereospecific mechanism of toxicity for the L-isomer. Given its metabolic inertness, D-Glutamine is not expected to be cytotoxic via the same mechanisms as L-Glutamine, but its presence in a DL-mixture offers no biological benefit to mammalian cells and effectively reduces the concentration of the usable L-form.

Conclusion and Recommendations

The difference between L-Glutamine and this compound is not trivial; it is a critical distinction based on the principles of stereochemistry and biological specificity. For research, drug development, and any application involving mammalian systems, the use of the pure, biologically active L-enantiomer is strongly recommended.

-

L-Glutamine is the biologically active form, essential for cellular metabolism, signaling, and growth.

-

D-Glutamine is largely inert in mammalian systems due to the stereospecificity of transporters and enzymes.

-

This compound is a 50:50 racemic mixture. Its use in mammalian cell culture or in vivo studies is discouraged as it introduces a non-functional component and halves the effective concentration of the active L-isomer, leading to potential nutrient deficiencies and confounding experimental results.

Researchers should be meticulous in sourcing and specifying L-Glutamine for their experimental needs. When interpreting historical data or data from external sources, it is crucial to ascertain which form of glutamine was used. This guide provides the foundational knowledge for making informed decisions and ensuring the accuracy and reproducibility of scientific investigations involving this vital amino acid.

References

- 1. US5032675A - Process for the production of glutamine derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. himedialabs.com [himedialabs.com]

- 4. II. Glutamine and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]

- 7. L-Glutamine in Cell Culture [sigmaaldrich.com]

- 8. Glutamine Transporters in Mammalian Cells and Their Functions in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 12. Investigation of Enantiomer Separation Using Chiral Crown Ethers as Chiral Selectors -Journal of Integrative Natural Science | Korea Science [koreascience.or.kr]

- 13. bioassaysys.com [bioassaysys.com]

- 14. L-Glutamine/Ammonia, UV method [nzytech.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]

D-Glutamine in Cell Culture: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of D-glutamine in mammalian cell culture. Contrary to its essential L-isomeric counterpart, D-glutamine is largely metabolically inert in mammalian systems due to the absence of D-amino acid racemases. This document elucidates the fundamental differences in the cellular utilization of L- and D-glutamine, details the well-established metabolic pathways of L-glutamine, and presents D-glutamine's primary role in cell culture as a robust negative control for glutamine metabolism studies. Experimental protocols for investigating glutamine metabolism and assessing cellular responses are also provided, alongside quantitative data and visual diagrams of key pathways and workflows to support experimental design and data interpretation.

Introduction: The Dichotomy of Glutamine Isomers in Cellular Metabolism

Glutamine is the most abundant amino acid in human plasma and a critical nutrient in cell culture media, essential for robust cell proliferation and viability.[1][2] It exists in two stereoisomeric forms: L-glutamine and D-glutamine. While structurally similar, their biological activities in mammalian cells are vastly different. L-glutamine is the biologically active isomer, serving as a primary carbon and nitrogen source for the synthesis of nucleotides, amino acids, and glutathione, and as an anaplerotic substrate for the TCA cycle.[1][3] In contrast, D-glutamine is generally not metabolized by mammalian cells, a key distinction that forms the basis of its utility in research.[4] This guide will explore the biological basis for this difference and its practical implications in a research and drug development context.

L-Glutamine: The Biologically Active Isomer

To appreciate the role of D-glutamine in cell culture, it is essential to first understand the multifaceted functions of L-glutamine.

Key Metabolic Roles of L-Glutamine

-

Energy Production: L-glutamine is a major energy source for many rapidly dividing cells, including cancer cells.[5] Through a process called glutaminolysis, it is converted to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP.[6]

-

Biosynthesis: L-glutamine donates its nitrogen atoms for the synthesis of purines and pyrimidines (the building blocks of DNA and RNA), other non-essential amino acids, and amino sugars.[1]

-

Redox Homeostasis: The glutamate derived from L-glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative stress.[1]

L-Glutamine Signaling Pathways

L-glutamine metabolism is intricately linked to key signaling pathways that regulate cell growth and proliferation, such as the mTOR and c-Myc pathways.[7][8] The availability of L-glutamine influences these pathways, thereby coupling nutrient status to cell cycle progression and survival.

D-Glutamine: The Metabolically Inert Isomer

The central tenet regarding D-glutamine in mammalian cell culture is its lack of metabolic utilization.[4] This is because mammalian cells do not possess the necessary amino acid racemases to convert D-glutamine into the usable L-glutamine form.[4] In stark contrast, many bacteria can readily perform this conversion, making D-glutamine a viable nutrient source for them.[4]

Lack of Uptake and Metabolism

Studies using radiolabeled glutamine have indicated significantly lower uptake of the D-isomer compared to the L-isomer in biological systems. For instance, in E. coli, the uptake of L-[5-¹¹C]-Gln was approximately 10-12 times higher than that of D-[5-¹¹C]-Gln.[4] While this is not a mammalian system, it illustrates the stereospecificity of transport and metabolic systems. In mammalian cells, D-glutamine is not a substrate for the primary glutamine transporters like ASCT2 (SLC1A5).[9]

Furthermore, even if D-glutamine were to enter the cell, it cannot be converted to D-glutamate by glutaminase, the first enzyme in the glutaminolysis pathway. Additionally, mammalian D-amino acid oxidase (DAAO), which can metabolize some D-amino acids, does not act on the acidic D-amino acids D-aspartate and D-glutamate, the potential downstream product of D-glutamine.[10][11]

Quantitative Effects on Cell Proliferation and Viability

The inability of mammalian cells to metabolize D-glutamine translates to a lack of support for cell growth and proliferation when it is the sole glutamine source. In contrast, L-glutamine is essential for the proliferation of most cultured cells. The table below summarizes the expected outcomes when culturing cells with L-glutamine, D-glutamine, or in the absence of glutamine.

| Condition | Cell Proliferation | Cell Viability | ATP Production |

| L-Glutamine (2-4 mM) | Normal/High | High | Normal |

| D-Glutamine (2-4 mM) | Greatly Reduced/Halted | Decreases over time | Greatly Reduced |

| No Glutamine | Greatly Reduced/Halted | Decreases over time | Greatly Reduced |

Data is generalized from multiple studies on L-glutamine deprivation.[12][13]

D-Glutamine as a Negative Control

The most valuable application of D-glutamine in mammalian cell culture is as a negative control in experiments investigating the metabolic and signaling functions of L-glutamine. By substituting L-glutamine with D-glutamine, researchers can confirm that the observed effects are due to the specific metabolic activities of L-glutamine and not due to non-specific effects of amino acid presence or osmolarity changes.

Experimental Protocols

Protocol for Comparative Cell Proliferation Assay (D-Gln vs. L-Gln)

This protocol outlines a method to compare the effects of D-glutamine and L-glutamine on the proliferation of an adherent cell line.

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight in complete medium.

-

Media Preparation: Prepare three types of glutamine-free base medium (e.g., DMEM) supplemented with dialyzed fetal bovine serum (to minimize exogenous L-glutamine):

-

Control Medium: Supplemented with L-glutamine (e.g., 2 mM).

-

D-Gln Medium: Supplemented with D-glutamine (e.g., 2 mM).

-

Gln-Free Medium: No glutamine supplementation.

-

-

Treatment: After overnight incubation, aspirate the seeding medium and wash the cells once with PBS. Add 100 µL of the respective test media to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time course (e.g., 24, 48, 72, 96 hours).

-

Proliferation Assessment: At each time point, assess cell proliferation using a suitable assay, such as the CyQUANT™ Cell Proliferation Assay or by crystal violet staining.

-

Data Analysis: Normalize the results to the 0-hour time point and plot cell proliferation over time for each condition.

Protocol for Stable Isotope Tracing with ¹³C-D-Glutamine

This protocol allows for the direct tracing of the metabolic fate of D-glutamine within the cell.

-

Cell Culture: Culture cells to approximately 80-90% confluency in a 6-well plate.

-

Media Exchange: Wash the cells twice with PBS. Replace the culture medium with glutamine-free medium containing a known concentration of uniformly labeled ¹³C-D-glutamine (e.g., [U-¹³C₅]-D-glutamine). As a positive control, use [U-¹³C₅]-L-glutamine in a separate set of wells.

-

Incubation: Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) to allow for the uptake and metabolism of the labeled substrate.

-

Metabolite Extraction: At the end of the incubation, rapidly aspirate the medium and wash the cells with ice-cold saline. Quench metabolism and extract intracellular metabolites by adding 80% methanol pre-chilled to -80°C. Scrape the cells and collect the extract.

-

Sample Preparation: Centrifuge the cell extract to pellet debris. Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.

-

LC-MS/MS Analysis: Resuspend the dried metabolites in a suitable solvent and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify ¹³C-labeled metabolites.

-

Data Analysis: Analyze the mass isotopologue distribution of key metabolites (e.g., intracellular glutamine, glutamate, TCA cycle intermediates) to determine the extent of ¹³C incorporation from D-glutamine. It is expected that minimal to no incorporation will be observed in the D-glutamine-treated cells.

Conclusion and Future Directions

The biological activity of D-glutamine in mammalian cell culture is fundamentally limited by the absence of enzymatic machinery to convert it to its biologically active L-isomer. This renders D-glutamine largely inert in terms of supporting cellular metabolism, proliferation, and survival. Its primary and most valuable role in a research setting is as a highly specific negative control for dissecting the myriad functions of L-glutamine. For drug development professionals targeting glutamine metabolism in diseases like cancer, understanding the inactivity of D-glutamine reinforces the stereospecificity of potential therapeutic targets. Future investigations could explore whether specific cell types or disease states might exhibit unexpected, low-level D-amino acid metabolism, but for the vast majority of in vitro applications, D-glutamine should be considered a biologically inactive counterpart to the essential L-glutamine.

References

- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 2. Glutamine and Cancer: How It Works, What to Do [healthline.com]

- 3. Cancer cell metabolism: the essential role of the nonessential amino acid, glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L-Glutamine in Cell Culture [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Glutamine depletion and glucose depletion trigger growth inhibition via distinctive gene expression reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The transport of glutamine into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 12. Deprivation of glutamine in cell culture reveals its potential for treating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

DL-Glutamine in Mammalian Cell Culture: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glutamine is a conditionally essential amino acid and a critical component of mammalian cell culture media, serving as a primary source of carbon and nitrogen for the synthesis of proteins, nucleic acids, and other vital biomolecules. Its stability in liquid media, however, presents a significant challenge, leading to the exploration of alternatives. This technical guide provides an in-depth analysis of DL-Glutamine, a racemic mixture of D- and L-Glutamine, and evaluates its suitability for use in mammalian cell culture. We will examine the metabolic fate of both isomers, compare its efficacy to L-Glutamine and stabilized dipeptides, and provide detailed protocols for relevant experimental validation.

Introduction: The Role of Glutamine in Cell Culture

Proliferating mammalian cells have a high demand for glutamine.[1] It is the most abundant amino acid in human blood and is consumed at a higher rate than any other amino acid in culture.[1] The critical functions of L-Glutamine include:

-

Energy Production : It serves as an alternative energy source to glucose, feeding into the Tricarboxylic Acid (TCA) cycle.[1][2][3]

-

Biosynthesis : It donates nitrogen for the synthesis of non-essential amino acids, nucleotides (purines and pyrimidines), and amino sugars.[1]

-

Redox Homeostasis : The glutamine-derived glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative stress.[1][4]

-

Anaplerosis : The conversion of L-glutamine to α-ketoglutarate (α-KG) replenishes TCA cycle intermediates, a process essential for biosynthesis and energy production.[4][5]

Despite its importance, L-Glutamine is notoriously unstable in aqueous solutions, spontaneously degrading into pyrrolidone carboxylic acid and ammonia.[6][7] The accumulation of ammonia can be toxic to cells, negatively impacting cell growth, viability, and protein glycosylation.[6][8] This instability necessitates frequent supplementation or the use of more stable alternatives.[9]

Understanding this compound

This compound is a racemic mixture containing equal parts of D-Glutamine and L-Glutamine. The central issue for its use in cell culture is the stereospecificity of mammalian enzymes.

-

L-Glutamine : This is the biologically active isomer utilized by mammalian cells for the metabolic processes described above.

-

D-Glutamine : Mammalian cells lack the necessary racemase enzymes to convert D-Glutamine to L-Glutamine.[10] Therefore, D-Glutamine is generally not metabolized or utilized by mammalian cells.[10]

The primary implication is that when using this compound, only 50% of the supplemented concentration is bioavailable to the cells. To achieve a desired L-Glutamine concentration, one must add twice the amount of this compound. While the D-isomer is largely considered inert, its presence effectively dilutes the active component and does not solve the fundamental instability issue of the L-isomer.

L-Glutamine Metabolic Pathways

L-Glutamine is a key player in central carbon and nitrogen metabolism. Its entry into major metabolic and signaling pathways is crucial for cell proliferation and survival.

Anaplerotic Entry into the TCA Cycle

L-Glutamine is transported into the cell and subsequently into the mitochondria. There, a two-step process converts it into a key TCA cycle intermediate:

-

Glutaminolysis : The enzyme glutaminase (GLS) deaminates L-glutamine to form glutamate and ammonia.[11][12]

-

Conversion to α-Ketoglutarate : Glutamate is then converted to α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or various aminotransferases.[4][12]

This α-KG is then used to fuel the TCA cycle, supporting ATP production and the generation of biosynthetic precursors.[4]

Figure 1: L-Glutamine metabolism and entry into the TCA cycle.

Role in mTORC1 Signaling

Glutamine metabolism is intricately linked to the mTORC1 (mammalian Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[13][14] Glutamine promotes mTORC1 activation through multiple mechanisms:

-

It enhances the uptake of essential amino acids like leucine, which is a potent activator of mTORC1.[15]

-

Its metabolism to α-KG activates the Rag GTPases, which are crucial for recruiting mTORC1 to the lysosomal surface for its activation.[15]

Activated mTORC1, in turn, promotes glutamine uptake and metabolism by upregulating the expression of transporters (like ASCT2) and metabolic enzymes (like GLS), creating a positive feedback loop that fuels cell growth.[16][17]

Figure 2: Simplified signaling pathway of glutamine-mediated mTORC1 activation.

Data Presentation: Comparing Glutamine Sources

The choice of glutamine source has direct implications for media formulation, stability, and cellular response.

Table 1: Comparison of L-Glutamine, this compound, and Stabilized Dipeptides

| Feature | L-Glutamine | This compound | Stabilized Dipeptide (e.g., L-alanyl-L-glutamine) |

| Active Component | 100% L-Glutamine | 50% L-Glutamine | L-Glutamine (released by cellular peptidases) |

| Mammalian Utilization | Fully utilized | Only L-isomer is utilized[10] | Fully utilized after cleavage[6] |

| Stability in Media | Unstable; degrades to ammonia and pyroglutamate[6][9] | L-isomer portion is unstable | Highly stable, resists degradation[6][18] |

| Ammonia Buildup | High potential from chemical degradation and metabolism[6] | Moderate potential (from L-isomer degradation) | Significantly reduced[6] |

| Formulation Note | Standard concentrations are 2-4 mM[5] | Requires 2x concentration to achieve equivalent L-Gln levels | Used at equivalent molar concentrations to L-Gln |

Table 2: L-Glutamine Stability in Liquid Media at 37°C

| Time (Days) | % L-Glutamine Remaining (Approx.) | Reference |

| 0 | 100% | [7] |

| 1 | ~93% | [7] |

| 2 | ~86% | [7] |

| 3 | ~80% | [7] |

| 4 | ~74% | [7] |

| 7 | ~50% | [9][18] |

| Note: Degradation rates are dependent on pH, temperature, and other media components. |

Experimental Protocols

To evaluate the suitability of this compound for a specific cell line, researchers should perform comparative studies against standard L-Glutamine.

Protocol: Comparative Cell Growth and Viability Assay

This protocol outlines a method to compare the effects of L-Glutamine and this compound on cell proliferation and viability.

Objective : To determine if this compound can support cell growth comparably to L-Glutamine at equimolar concentrations of the L-isomer.

Materials :

-

Your mammalian cell line of interest

-

Basal medium deficient in glutamine

-

L-Glutamine solution (200 mM)

-

This compound powder

-

Sterile PBS, Trypsin-EDTA

-

Cell counting device (e.g., hemocytometer or automated counter)

-

Trypan Blue solution (0.4%)

-

96-well cell culture plates

-

Plate reader

Methodology :

-

Prepare Media :

-

Prepare a stock solution of this compound (e.g., 400 mM) in sterile water or PBS. Filter sterilize. Note the doubled concentration to account for the 50% D-isomer content.

-

Prepare three media formulations using the glutamine-free basal medium:

-

Control (+L-Gln) : Add L-Glutamine to a final concentration of 2 mM.

-

Test (+DL-Gln) : Add this compound stock to a final L-isomer concentration of 2 mM (i.e., a total this compound concentration of 4 mM).

-

Negative Control (-Gln) : No glutamine added.

-

-

-

Cell Seeding :

-

Culture cells to ~80% confluency, then harvest using trypsin.

-

Resuspend cells in the Negative Control medium and perform a cell count.

-

Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of the appropriate medium (Control, Test, or Negative Control). Plate at least 6 replicates for each condition and time point.

-

-

Incubation : Incubate plates at 37°C, 5% CO₂ for the desired duration (e.g., with time points at 24, 48, 72, and 96 hours).

-

Viability/Proliferation Assessment (MTT Assay Example) :

-

At each time point, add 10 µL of MTT reagent to each well.

-

Incubate for 2-4 hours until formazan crystals form.

-

Add 100 µL of solubilization solution to each well and mix thoroughly.

-

Incubate overnight in the dark.

-

Read absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis :

-

Subtract the background absorbance (media-only wells).

-

Plot the average absorbance vs. time for each condition.

-

Compare the growth curves of the L-Gln and DL-Gln groups.

-

Protocol: Measurement of Glutamine and Ammonia

Objective : To measure the concentration of glutamine and its toxic byproduct, ammonia, in the culture medium over time.

Materials :

-

Culture supernatants from the experiment in 5.1.

-

Glutamine and Ammonia assay kits (colorimetric or enzymatic)[21][22] or access to HPLC.

Methodology :

-

Sample Collection : At each time point (0, 24, 48, 72, 96 hours), collect a small aliquot (e.g., 200 µL) of cell culture supernatant from each condition.

-

Sample Preparation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to remove cells and debris. If required by the assay kit, deproteinate the sample using a 10 kDa spin filter.[22]

-

Assay Performance :

-

Follow the manufacturer's protocol for the chosen glutamine and ammonia assay kits.

-

This typically involves preparing a standard curve and incubating samples with detection reagents.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis :

-

Calculate the concentration of glutamine and ammonia in each sample based on the standard curve.

-

Plot the concentrations over time to determine the rate of glutamine consumption and ammonia production for each condition.

-

Figure 3: Experimental workflow for comparing glutamine sources.

Conclusion and Recommendations

Based on current biological understanding, this compound is not an ideal substitute for L-Glutamine in mammalian cell culture for several reasons:

-

Inefficiency : Only 50% of the product is biologically active, requiring researchers to use double the concentration by weight to achieve the same molarity of the essential L-isomer. This is both inefficient and introduces a high concentration of an inert substance into the medium.

-

No Stability Advantage : The presence of the D-isomer does not confer any additional stability to the L-isomer. The L-Glutamine within the racemic mixture will degrade at a similar rate to pure L-Glutamine, leading to the same issues of nutrient depletion and toxic ammonia accumulation.[7][9]

-

Potential for Unintended Effects : While D-Glutamine is largely considered non-metabolized by mammalian cells, the introduction of high concentrations of any substance that is not part of a standard, optimized formulation carries a risk of unforeseen, subtle effects on cellular metabolism or signaling.

Recommendation : For researchers and drug development professionals seeking to overcome the instability of L-Glutamine, the use of stabilized dipeptides such as L-alanyl-L-glutamine (commercially available as GlutaMAX™ and other formulations) is the scientifically preferred approach.[6][18] These alternatives provide a stable source of L-Glutamine, are efficiently utilized by cells, and significantly reduce the accumulation of cytotoxic ammonia, leading to more robust and reproducible cell culture performance. This compound should only be considered if other options are unavailable, and its concentration must be adjusted accordingly.

References

- 1. embopress.org [embopress.org]

- 2. Glutamine oxidation maintains the TCA cycle and cell survival during impaired mitochondrial pyruvate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 5. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]

- 6. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 7. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of glutamine on transient and stable recombinant protein production in CHO and HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. bosterbio.com [bosterbio.com]

- 12. From Krebs to Clinic: Glutamine Metabolism to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. jrmds.in [jrmds.in]

- 20. Different Methods for Cell Viability and Proliferation Assay: Essential Tools in Pharmaceutical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 22. cellbiolabs.com [cellbiolabs.com]

An In-depth Technical Guide on the Chirality of Glutamine and its Effects on Cellular Metabolism

Introduction

Glutamine, the most abundant amino acid in the human body, is a critical nutrient for a vast array of cellular processes. Its importance is particularly pronounced in rapidly proliferating cells, such as those of the immune system and cancerous tissues. Glutamine exists as two stereoisomers, or enantiomers: L-glutamine and D-glutamine. This distinction in chirality, a fundamental property of many biological molecules, dictates their interaction with enzymes and transport proteins, leading to profoundly different metabolic fates and cellular effects.

This technical guide provides a comprehensive overview of the metabolic and signaling roles of both L- and D-glutamine in mammalian cells. We will delve into the key metabolic pathways, the signaling cascades they influence, and the experimental methodologies used to elucidate these processes. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

The Dichotomy of Glutamine Chirality: L- vs. D-Glutamine

L-glutamine is the naturally occurring and biologically active form in mammalian systems.[1][2] It is a versatile molecule, serving as a primary respiratory fuel, a nitrogen donor for the synthesis of nucleotides and other amino acids, and a key regulator of cellular signaling.[1] In contrast, D-glutamine is not significantly metabolized by mammalian cells due to the stereospecificity of the enzymes and transporters involved in glutamine metabolism.[1] While D-glutamine is an essential component of the peptidoglycan cell wall in bacteria, it is largely inert in mammalian cellular metabolism.[1]

Cellular Metabolism of L-Glutamine

L-glutamine is a cornerstone of cellular metabolism, participating in several critical pathways that support cell growth, proliferation, and survival.

Glutaminolysis: Fueling the TCA Cycle

A primary metabolic fate of L-glutamine is its conversion to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG), a process termed glutaminolysis. This pathway is essential for replenishing TCA cycle intermediates (anaplerosis), particularly in cancer cells that exhibit high rates of aerobic glycolysis (the Warburg effect).

The key steps are:

-

Transport: L-glutamine is actively transported into the cell by various transporters, most notably ASCT2 (SLC1A5).[3]

-

Conversion to Glutamate: In the mitochondria, the enzyme glutaminase (GLS) hydrolyzes L-glutamine to L-glutamate and ammonia.

-

Conversion to α-Ketoglutarate: L-glutamate is then converted to α-KG by either glutamate dehydrogenase (GDH) or various transaminases. α-KG then enters the TCA cycle to generate ATP and reducing equivalents (NADH and FADH2).

Biosynthetic Roles of L-Glutamine

Beyond its role in energy production, L-glutamine is a critical precursor for the biosynthesis of numerous macromolecules:

-

Nucleotide Synthesis: The amide nitrogen of L-glutamine is a key component in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[4]

-

Amino Acid Synthesis: L-glutamine serves as a nitrogen donor for the synthesis of other non-essential amino acids.

-

Glutathione Synthesis: Glutamate derived from L-glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative stress.[5]

The Metabolic Inertness of D-Glutamine in Mammalian Cells

Mammalian cells lack the necessary enzymes to readily metabolize D-glutamine. The primary enzyme for glutamine catabolism, glutaminase, exhibits high specificity for the L-isomer.[1] While some studies have explored the potential for D-amino acid oxidases to act on D-amino acids, the overall contribution of D-glutamine to mammalian cellular metabolism is considered negligible.[1] Consequently, D-glutamine does not significantly contribute to the TCA cycle, nucleotide synthesis, or other metabolic pathways in mammalian cells.

Data Presentation: Comparative Metabolism of L- and D-Glutamine

While direct comparative quantitative data for D-glutamine metabolism in mammalian cells is scarce due to its limited role, the following table summarizes the known metabolic parameters for L-glutamine and the established lack of significant metabolism for D-glutamine.

| Parameter | L-Glutamine | D-Glutamine | References |

| Cellular Uptake | Actively transported by multiple carriers (e.g., ASCT2/SLC1A5) | Not significantly transported by known L-glutamine transporters | [3][6] |

| Glutaminase (GLS) Activity | High substrate specificity and catalytic efficiency | Not a significant substrate for mammalian GLS | [1][7] |

| TCA Cycle Intermediates | Significant contribution to α-ketoglutarate and other TCA intermediates | No significant contribution | [1] |

| Nucleotide Biosynthesis | Essential nitrogen donor | No role | [4] |

| Glutathione Synthesis | Precursor for glutamate, a key component of glutathione | No role | [5] |

Signaling Pathways Influenced by L-Glutamine

L-glutamine is not merely a metabolite but also a signaling molecule that influences key pathways regulating cell growth, proliferation, and survival.

mTORC1 Signaling

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth that senses nutrient availability, including amino acids. L-glutamine activates mTORC1 through several mechanisms:

-

Amino Acid Sensing: L-glutamine, in concert with other amino acids like leucine, signals to activate mTORC1 at the lysosomal surface. This process involves the Rag GTPases.[8][9]

-

Metabolic Activation: The metabolism of L-glutamine to α-KG can also promote mTORC1 activation.[8]

Caption: L-Glutamine activates mTORC1 signaling.

c-Myc-Mediated Metabolic Reprogramming

The oncoprotein c-Myc is a key transcription factor that drives cell proliferation and is frequently overexpressed in cancer. c-Myc reprograms cellular metabolism to support rapid growth, in part by upregulating the expression of genes involved in glutamine metabolism.[10][11] Specifically, c-Myc can increase the expression of the glutamine transporter ASCT2 and glutaminase (GLS), thereby enhancing glutamine uptake and its conversion to glutamate.[11][12]

Caption: c-Myc upregulates glutamine metabolism.

Experimental Protocols

A variety of experimental techniques are employed to study glutamine metabolism. Below are detailed methodologies for key experiments.

Glutamine Uptake Assay using Radiolabeled L-Glutamine

This method measures the rate of L-glutamine transport into cells using a radiolabeled tracer.

Materials:

-

Cells of interest

-

Culture medium

-

[³H]-L-glutamine (radiolabeled tracer)

-

Phosphate-buffered saline (PBS), ice-cold

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Seed cells in a multi-well plate and culture to the desired confluency.

-

Wash cells twice with pre-warmed PBS.

-

Add culture medium containing a known concentration of [³H]-L-glutamine to each well.

-

Incubate for a specific time course (e.g., 1, 5, 10, 15 minutes) at 37°C.

-

To stop the uptake, aspirate the medium and rapidly wash the cells three times with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate for normalization.

-

Calculate the rate of glutamine uptake (e.g., in nmol/mg protein/min).

Colorimetric Glutamine Assay

This assay quantifies the concentration of glutamine in biological samples.

Materials:

-

Sample (cell culture medium, cell lysate, etc.)

-

Glutamine assay kit (containing glutaminase, developer, and standards)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare glutamine standards according to the kit manufacturer's instructions.

-

Add standards and samples to the wells of a 96-well plate.

-

Add the glutaminase-containing reaction mix to each well. This enzyme specifically converts glutamine to glutamate.

-

Incubate the plate at 37°C for the time specified in the kit protocol.

-

Add the developer solution, which reacts with glutamate to produce a colored product.

-

Incubate as recommended.

-

Measure the absorbance at the specified wavelength using a microplate reader.

-

Calculate the glutamine concentration in the samples by comparing their absorbance to the standard curve.[13][14][15][16][17]

13C Metabolic Flux Analysis

This powerful technique traces the metabolic fate of glutamine-derived carbons through various pathways.[6][18]

Materials:

-

Cells of interest

-

Culture medium with and without L-glutamine

-

[U-¹³C₅]-L-glutamine (stable isotope-labeled glutamine)

-

Metabolite extraction buffer (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Protocol:

-

Culture cells in standard medium.

-

Switch to a medium containing [U-¹³C₅]-L-glutamine and incubate for a defined period to allow for isotopic labeling of downstream metabolites.

-

Rapidly quench metabolism and extract intracellular metabolites using ice-cold extraction buffer.

-

Analyze the metabolite extracts by LC-MS or GC-MS to determine the mass isotopologue distribution of key metabolites (e.g., TCA cycle intermediates, amino acids, nucleotides).

-

Use metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic pathways of interest.

Caption: Key experimental workflows.

Conclusion and Future Directions

The chirality of glutamine is a critical determinant of its biological activity. L-glutamine is a central player in cellular metabolism and signaling, supporting the bioenergetic and biosynthetic needs of proliferating cells. In stark contrast, D-glutamine is metabolically inert in mammalian systems. This fundamental difference underscores the high degree of stereospecificity inherent in biological systems.

For researchers and drug development professionals, understanding the distinct roles of L- and D-glutamine is paramount. Targeting L-glutamine metabolism has emerged as a promising therapeutic strategy in oncology, given the dependence of many cancer cells on this amino acid. Future research will likely focus on further elucidating the complex interplay between glutamine metabolism and cellular signaling pathways, as well as developing more specific and potent inhibitors of key enzymes and transporters in the L-glutamine metabolic network. The continued application of advanced analytical techniques, such as metabolic flux analysis and single-cell metabolomics, will undoubtedly provide deeper insights into the nuanced roles of glutamine in health and disease.

References

- 1. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glutamine Transporters in Mammalian Cells and Their Functions in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] MYC Rules: Leading Glutamine Metabolism toward a Distinct Cancer Cell Phenotype | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The transport of glutamine into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. sciencedaily.com [sciencedaily.com]

- 14. Frontiers | Membrane transporters for the special amino acid glutamine: structure/function relationships and relevance to human health [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. doaj.org [doaj.org]

- 17. spherotec.com [spherotec.com]

- 18. Molecular characterization and computational analysis of a highly specific L-glutaminase from a marine bacterium Bacillus australimaris NIOT30 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Racemic Mixture of DL-Glutamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the racemic mixture of DL-Glutamine, detailing the distinct properties and biological significance of its D- and L-enantiomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to this compound

Glutamine, an α-amino acid, is a fundamental component of proteins and a key player in a multitude of metabolic processes.[][2] It exists as a pair of stereoisomers, L-Glutamine and D-Glutamine, which are non-superimposable mirror images of each other. A mixture containing equal amounts of both enantiomers is known as a racemic mixture, or this compound. While L-Glutamine is the biologically active and naturally occurring form in humans, the D-enantiomer exhibits distinct roles, particularly in the realm of microbiology.[][3] Understanding the properties and behaviors of this racemic mixture is crucial for various applications, from nutritional science to pharmaceutical development.

Physicochemical Properties of D- and L-Glutamine

The enantiomers of glutamine share many physical and chemical properties, but they differ in their interaction with polarized light and chiral environments. The following table summarizes their key physicochemical characteristics.

| Property | L-Glutamine | D-Glutamine | Reference(s) |

| Molecular Formula | C₅H₁₀N₂O₃ | C₅H₁₀N₂O₃ | [4][5] |

| Molar Mass | 146.14 g/mol | 146.14 g/mol | [4][5] |

| Appearance | White crystalline powder | Solid | [4][5] |

| Melting Point | 185.5 °C (decomposes) | Not explicitly found, expected to be similar to L-form | [4] |

| Solubility in Water | 41.3 g/L at 25 °C | Not explicitly found, expected to be similar to L-form | [4] |

| Optical Rotation [α]D | +6.3° to +7.3° (c=2, H₂O) | Not explicitly found, expected to be equal in magnitude and opposite in sign to L-form | - |

| CAS Number | 56-85-9 | 5959-95-5 | [4][5] |

Synthesis and Resolution of this compound

The production of enantiomerically pure glutamine often starts with the synthesis of the racemic mixture, followed by a resolution step.

Synthesis of this compound from DL-Glutamic Acid

A common method for synthesizing this compound involves the chemical conversion of DL-Glutamic acid.[6]

Experimental Protocol:

-

Protection of the Amino Group: DL-Glutamic acid is reacted with an inexpensive protecting group, such as phthaloyl, to form N-phthaloyl-DL-glutamic acid.[6]

-

Anhydride Formation: The protected DL-glutamic acid is then treated with acetic anhydride under reflux for approximately 15 minutes to yield N-phthaloyl-DL-glutamic acid anhydride.[6]

-

Amidation: The resulting anhydride is reacted with a 2 mol/L ammonia solution at ambient temperature and normal pressure to produce N-phthaloyl-DL-glutamine.[6]

-

Deprotection: The phthaloyl group is removed by treating the intermediate with a 0.5 mol/L hydrazine hydrate solution at ambient temperature for 48 hours. This step yields the this compound mixture.[6] The overall yield for this process is reported to be around 57%.[6]

Resolution of the Racemic Mixture

Separating the D- and L-enantiomers from the racemic mixture is a critical step for obtaining the biologically active L-form or the D-form for specific applications.

Preferential crystallization is a technique that can be employed for the resolution of racemic mixtures.[7]

Experimental Protocol:

-

Supersaturated Solution Preparation: A supersaturated racemic solution of a suitable salt of glutamine, such as monoammonium glutamate, is prepared in a jacketed glass vessel. For instance, D- and L-monoammonium glutamate can be dissolved in pure water at 40 °C.[7]

-

Seeding: The solution is then cooled, and seed crystals of the desired enantiomer (e.g., L-glutamine) are introduced. This induces the crystallization of only the L-enantiomer from the solution.[7]

-

Crystal Recovery: The L-glutamine crystals are recovered by filtration before the spontaneous crystallization of the D-enantiomer begins.[7]

-

Counter-Enantiomer Crystallization: Subsequently, seed crystals of D-glutamine can be added to the mother liquor to crystallize the D-enantiomer.[7]

Enzymatic methods offer a highly specific approach to resolving racemic mixtures.

Experimental Protocol:

-

Selective Enzymatic Reaction: An enzyme that selectively acts on one of the enantiomers is introduced to the this compound mixture. For example, the decarboxylase from E. coli can selectively decarboxylate L-Glutamine to 4-aminobutanamide.[6]

-

Reaction Conditions: The reaction is carried out under optimized conditions, such as a temperature of 37 °C, a pH of 4.8, and a substrate concentration of 30 g/L for a duration of 8 hours.[6]

-

Separation: After the enzymatic reaction, the unreacted D-Glutamine can be separated from the reaction product (4-aminobutanamide) and the enzyme.

Biological Activity and Significance

The biological roles of L- and D-Glutamine are distinct, reflecting the stereospecificity of biological systems.

L-Glutamine: The Biologically Active Enantiomer

L-Glutamine is the most abundant free amino acid in human blood and plays a central role in numerous physiological processes:

-

Protein Synthesis: It is a fundamental building block for protein synthesis.[]

-

Energy Source: L-Glutamine serves as a primary energy source for rapidly dividing cells, including enterocytes and immune cells.[][8]

-

Nitrogen Transport: It is a major transporter of nitrogen between tissues.[]

-

Immune Function: L-Glutamine is crucial for the proliferation and function of lymphocytes and other immune cells.[9]

-

Neurotransmitter Precursor: In the brain, L-glutamine is a precursor for the synthesis of the neurotransmitters glutamate and GABA.[10]

D-Glutamine: Roles in the Microbial World

While D-Glutamine has minimal biological activity in humans, it is a significant component in the microbial world.[]

-

Bacterial Cell Wall Synthesis: D-Glutamine is a precursor for D-glutamate, which is an essential component of the peptidoglycan layer of bacterial cell walls.[3][11] This makes the metabolic pathways of D-glutamine a potential target for novel antibacterial therapies.

-

Metabolism in Bacteria: In bacterial cells, D-glutamine can be hydrolyzed to D-glutamate by glutaminases. Furthermore, bacteria possess racemases that can interconvert D- and L-glutamate, linking the metabolism of both enantiomers.[11][12]

Analytical Methods for Enantiomeric Separation

Accurate determination of the enantiomeric composition of glutamine is essential for quality control in pharmaceuticals and dietary supplements. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Chiral HPLC Experimental Workflow

Objective: To separate and quantify D- and L-Glutamine enantiomers in a sample.

References

- 2. Amino Acids - Glutamine [biology.arizona.edu]

- 3. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-Glutamine | C5H10N2O3 | CID 145815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Glutamine - Wikipedia [en.wikipedia.org]

- 9. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. PathWhiz [smpdb.ca]

DL-Glutamine: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the basic properties of DL-Glutamine, a racemic mixture of the D- and L-isomers of the amino acid glutamine, for research purposes. It covers its chemical and physical characteristics, biochemical and physiological roles, and key experimental applications and protocols.

Core Properties of this compound

This compound is a non-essential amino acid that serves as a crucial nutrient in cell culture and a key player in various metabolic processes. While the L-isomer is the biologically active form in mammalian cells, the DL-racemic mixture is also utilized in specific research contexts.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₁₀N₂O₃ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| CAS Number | 6899-04-3 | [1][2] |

| Appearance | White to cream powder or crystals | |

| Melting Point | ~177-186 °C (decomposes) | [2][3] |

| pKa₁ (α-carboxyl) | 2.17 | [4][5][6] |

| pKa₂ (α-ammonium) | 9.13 | [4][5][6] |

| Isoelectric Point (pI) | 5.65 | [4][6] |

Solubility

This compound exhibits moderate solubility in aqueous solutions, a critical factor for its use in cell culture media and experimental buffers.

| Solvent | Solubility | References |

| Water | Soluble | [7][8] |

| Aqueous Acid | Slightly Soluble | [2][3] |

| Ethanol | Insoluble/Slightly Soluble | [8][9] |

| Ether | Soluble | [9] |

| Non-polar organic solvents | Limited solubility | [7] |

Stability and Storage

The stability of glutamine in solution is a significant consideration in experimental design. L-glutamine is known to be labile in solution, degrading into pyroglutamate and ammonia, the latter of which can be toxic to cells. The rate of degradation is dependent on pH, temperature, and the presence of certain ions.

| Form | Storage Temperature | Stability Notes | References |

| Powder | Room temperature (15-30 °C) | Stable as a dry powder. | [10] |

| Stock Solution | -20 °C | Stable as a frozen solution. Avoid multiple freeze-thaw cycles. | [10][11][[“]] |

| In Media (Refrigerated) | 4 °C | More stable than at higher temperatures, but degradation still occurs. Half-life of approximately 3 weeks. | [11][13][14] |

| In Media (Incubator) | 37 °C | Rapid degradation. Half-life of approximately 1 week. | [13][14] |

Biochemical and Physiological Roles

Glutamine is the most abundant free amino acid in the human body and plays a central role in a multitude of metabolic and physiological processes.

A Key Metabolic Hub

Glutamine is a pleiotropic molecule, acting as a primary substrate for energy production, a nitrogen and carbon donor for the synthesis of other biomolecules, and a regulator of cellular signaling.

-

Energy Source: In rapidly dividing cells, including many cancer cell lines and immune cells, glutamine is a major respiratory fuel, entering the tricarboxylic acid (TCA) cycle as α-ketoglutarate.

-

Nitrogen Donor: The amide nitrogen of glutamine is essential for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA. It also contributes to the synthesis of other non-essential amino acids and amino sugars.[15]

-

Carbon Donor: The carbon skeleton of glutamine replenishes TCA cycle intermediates (anaplerosis), a process crucial for maintaining mitochondrial function and providing precursors for biosynthesis.

-

Redox Balance: Glutamine is a precursor for the synthesis of glutathione, a major intracellular antioxidant that protects cells from oxidative stress.

Role in the Nervous System

In the central nervous system, glutamine is a key component of the glutamate-glutamine cycle , a metabolic pathway that occurs between neurons and astrocytes.[10][[“]] This cycle is essential for recycling the neurotransmitter glutamate and maintaining normal synaptic function.

References

- 1. [PDF] MYC Rules: Leading Glutamine Metabolism toward a Distinct Cancer Cell Phenotype | Semantic Scholar [semanticscholar.org]

- 2. 細胞培養中的 L-谷氨酰胺 [sigmaaldrich.com]

- 3. L-Glutamine and GlutaMAX Supplement | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. khimexpert.com [khimexpert.com]

- 5. Glutamine Metabolism in Cancer Stem Cells: A Complex Liaison in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Frontiers | Advances in human glutamine-hydrolyzing synthetases and their therapeutic potential [frontiersin.org]

- 8. Glutamine and glutamate kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure and activation mechanism of the human liver-type glutaminase GLS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. consensus.app [consensus.app]

- 13. embopress.org [embopress.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Historical Use of Racemic Amino Acids in Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of stereochemistry has been a cornerstone of biological and chemical research since the pioneering work of Louis Pasteur in 1848. Pasteur's meticulous separation of tartaric acid crystal enantiomers laid the groundwork for our understanding of molecular chirality.[1][2][3][4] Shortly after, Emil Fischer's work on the stereochemistry of sugars and amino acids established the D/L nomenclature that remains fundamental to biochemistry today.[5][6] While living organisms almost exclusively synthesize and utilize L-amino acids for protein synthesis, the study of racemic mixtures and the incorporation of D-amino acids has been instrumental in various scientific disciplines.[6][7][8] This technical guide provides a comprehensive overview of the historical and ongoing applications of racemic amino acids in research, with a focus on key experimental methodologies and quantitative data.

Amino Acid Racemization (AAR) Dating

One of the earliest and most significant applications of racemic amino acids is in geochronology and archaeology through a technique known as Amino Acid Racemization (AAR) dating.[9][10] This method is based on the principle that after an organism's death, the L-amino acids in its proteins begin to convert to their D-enantiomers in a process called racemization.[11] The ratio of D- to L-amino acids (D/L ratio) increases over time and can be used to estimate the age of the specimen.[12]

Quantitative Data for AAR Dating

The rate of racemization is dependent on the specific amino acid, temperature, and other environmental factors.[12][13] Aspartic acid, with its fast racemization rate, is often used for dating younger fossils, while isoleucine, which racemizes much slower, is suitable for older specimens.[9][13] The table below summarizes typical D/L ratios for aspartic acid in fossil bones of known ages.

| Age (Years BP) | D/L Ratio of Aspartic Acid | Reference Specimen Location |

| 3,000 - 6,600 | Varies (used for calibration) | Arizona, USA |

| 4,500 - 8,500 | Varies (used for calibration) | Oxford, UK |

| ~6,000 - 48,000 | Varies (used for calibration) | Californian Coast, USA |

| ~70,000 | 0.32 (Isoleucine) | Fossilized Shell |

Note: The D/L ratios are often calibrated against samples with known ages determined by methods like radiocarbon dating.[14][15] The relationship between the D/L ratio and age can be modeled using linear or power functions for specific amino acids and sample types.[14][16]

Experimental Protocol for AAR Dating of Fossil Bones

The following protocol outlines the key steps in AAR dating of fossil bone samples.[9][13][15]

-

Sample Preparation:

-

Select a dense, compact bone fragment (e.g., from the femur or tibia) of approximately 5 grams.[13]

-

Clean the surface of the bone fragment by ultrasonication in dilute HCl followed by rinsing with water to remove contaminants.[13]

-

Grind the cleaned bone into a fine powder.

-

Remove apolar contaminants by extraction with petroleum ether in a Soxhlet apparatus.[15]

-

Extract free amino acids with 0.1 M HCl.[15]

-

-

Hydrolysis:

-

Hydrolyze the bone powder in 6 M HCl at an elevated temperature (e.g., 110°C) for a specified time (e.g., 24 hours) to break down the proteins into their constituent amino acids.

-

-

Amino Acid Analysis:

-

Separate the D- and L-enantiomers of the amino acids using high-performance liquid chromatography (HPLC) or gas chromatography (GC).[9]

-

For HPLC analysis, derivatize the amino acids with a chiral reagent, such as o-phthaldialdehyde/N-isobutyryl-L-cysteine (OPA/IBLC), to form fluorescent diastereomers that can be separated on a reverse-phase column.

-

For GC analysis, convert the amino acids into volatile derivatives, such as N-trifluoroacetyl-(+)-2-butyl esters.

-

Detect the separated amino acids using a fluorescence detector (for HPLC) or a flame ionization detector (for GC).

-

-

Data Analysis:

Workflow for Amino Acid Racemization Dating

Caption: Workflow for Amino Acid Racemization (AAR) Dating.

Use of D-Amino Acids in Peptide and Drug Design

A major challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body.[17][18] The historical use of D-amino acids in peptide design addresses this issue by enhancing proteolytic stability.[19][20] Since proteases are stereospecific for L-amino acids, peptides containing D-amino acids are less susceptible to enzymatic cleavage.[19][20]

Quantitative Data on the Stability of D-Amino Acid Containing Peptides

The incorporation of D-amino acids can significantly increase the half-life of peptides in biological fluids. The table below presents data on the stability of a MUC2 epitope peptide and its derivatives with D-amino acid substitutions in human serum and a lysosomal preparation.

| Peptide Sequence | % Remaining after 24h in Human Serum | % Remaining after 24h in Lysosomal Prep. |

| 15TPTPTGTQTPT25 (all L) | < 5% | < 5% |

| tPTPTGTQTPT (D-Thr at N-terminus) | ~20% | ~15% |

| tpTPTGTQTPT (D-Thr, D-Pro at N-terminus) | ~40% | ~35% |

| TPTPTGTQTpt (D-Thr, D-Pro at C-terminus) | ~50% | ~45% |

| tPTPTGTQTpt (D-Thr at N & C-termini) | ~70% | ~65% |

| tpTPTGTQTpt (D-Thr, D-Pro at N & C-termini) | > 95% | > 95% |

| (Data adapted from a study on MUC2 peptides. 't' and 'p' denote D-threonine and D-proline, respectively.) |